Cas no 1504119-19-0 (1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine)

1-2-(1H-Indol-3-yl)ethylcyclopropan-1-amine is a structurally unique compound featuring an indole moiety fused with a cyclopropylamine group. This configuration imparts distinct chemical and pharmacological properties, making it valuable in medicinal chemistry and neuroscience research. The cyclopropyl ring enhances conformational rigidity, potentially improving binding affinity and selectivity toward biological targets, such as serotonin receptors. The indole core contributes to interactions with enzymes and receptors involved in neurotransmitter regulation. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. This compound is particularly relevant in the study of psychoactive substances and CNS-targeted therapeutics, offering a promising scaffold for drug discovery. High purity and well-defined synthesis protocols ensure reproducibility for research applications.
1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine structure
1504119-19-0 structure
Product Name:1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine
CAS No:1504119-19-0
MF:C13H16N2
MW:200.279542922974
CID:6400574
PubChem ID:165624048
Update Time:2025-06-12

1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine
    • 1-[2-(1H-indol-3-yl)ethyl]cyclopropan-1-amine
    • 1504119-19-0
    • EN300-1791731
    • Inchi: 1S/C13H16N2/c14-13(7-8-13)6-5-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-8,14H2
    • InChI Key: BLCGOFDJRYXVKJ-UHFFFAOYSA-N
    • SMILES: NC1(CCC2=CNC3C=CC=CC2=3)CC1

Computed Properties

  • Exact Mass: 200.131348519g/mol
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.8Ų

1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine Pricemore >>

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Additional information on 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine

Professional Introduction to 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine (CAS No. 1504119-19-0)

1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine, a compound with the chemical identifier CAS No. 1504119-19-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif of this compound combines a cyclopropane ring with an indole moiety, creating a unique pharmacophore that may contribute to its biological activity.

The cyclopropane ring is a well-documented structural feature in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In contrast, the indole scaffold is widely recognized for its presence in numerous pharmacologically active compounds, including those with antidepressant, antitumor, and antimicrobial properties. The combination of these two structural elements in 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine suggests a potential for multifaceted biological activities.

Recent studies have highlighted the importance of indole derivatives in the development of novel therapeutic agents. The indole ring, particularly when functionalized at the 3-position, has been shown to exhibit significant interactions with biological targets. For instance, indole derivatives have been investigated for their role in modulating neurotransmitter systems, which may have implications for the treatment of neurological disorders. The presence of the indole moiety in 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine positions it as a promising candidate for further exploration in this context.

The cyclopropane ring in this compound adds another layer of complexity and potential functionality. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique electronic and steric properties. These properties may influence the compound's interactions with biological targets, potentially enhancing its efficacy or selectivity. Moreover, the cyclopropane group can serve as a handle for further chemical modifications, allowing for the synthesis of analogs with tailored properties.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance and improving therapeutic outcomes. The structural novelty of 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine makes it an attractive candidate for further investigation. Researchers have been exploring various strategies to optimize such compounds, including modifications to the indole ring and the cyclopropane moiety. These efforts aim to enhance bioavailability, reduce toxicity, and improve target engagement.

One particularly interesting avenue of research involves the exploration of 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine as a precursor for more complex molecules. By leveraging its unique structural features, chemists can design derivatives that combine the advantages of both the indole and cyclopropane moieties. Such derivatives may exhibit enhanced biological activity or improved pharmacokinetic profiles compared to their parent compound.

The synthesis of 1-2-(1H-indol-3-yl)ethylcyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, functionalizing the indole ring without compromising its bioactivity demands precise control over synthetic pathways. Despite these challenges, advances in synthetic methodology have made it increasingly feasible to access complex molecules like this one.

Recent advances in computational chemistry have also played a pivotal role in understanding the potential biological activity of 1-2-(1H-indol-3-y)ethylcyclopropane-la-mine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key regions of interest within the molecule that may be critical for its biological function.

In conclusion, 1--(lH-indol--3-yI)ethylcycIopropaIl-l-amIine (CAS No.l504ll9-l9-OO is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of an indole moiety and a cycIopropaIe ring offers a promising starting point for developing novel therapeutic agents. Further research into this compound and its derivatives is expected to yield valuable insights into its biological activity and pharmacological properties.

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